molecular formula C17H21NO3 B2621777 4-[(3,4-Diethoxybenzyl)oxy]aniline CAS No. 832741-24-9

4-[(3,4-Diethoxybenzyl)oxy]aniline

Cat. No.: B2621777
CAS No.: 832741-24-9
M. Wt: 287.359
InChI Key: AZTOQTKZMYIBFM-UHFFFAOYSA-N
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Description

4-[(3,4-Diethoxybenzyl)oxy]aniline is an organic compound with the molecular formula C17H21NO3 It is characterized by the presence of an aniline group substituted with a 3,4-diethoxybenzyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Diethoxybenzyl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with 3,4-diethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxyaniline+3,4-Diethoxybenzyl chlorideK2CO3,DMF,RefluxThis compound\text{4-Hydroxyaniline} + \text{3,4-Diethoxybenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Hydroxyaniline+3,4-Diethoxybenzyl chlorideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-[(3,4-Diethoxybenzyl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-Diethoxybenzyl)oxy]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

    4-[(3,4-Dimethoxybenzyl)oxy]aniline: Similar structure with methoxy groups instead of ethoxy groups.

    4-[(3,4-Diethoxyphenyl)methoxy]aniline: Similar structure with a different substitution pattern on the benzyl group.

Uniqueness: 4-[(3,4-Diethoxybenzyl)oxy]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups may affect its solubility, stability, and interaction with other molecules compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[(3,4-diethoxyphenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-19-16-10-5-13(11-17(16)20-4-2)12-21-15-8-6-14(18)7-9-15/h5-11H,3-4,12,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTOQTKZMYIBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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